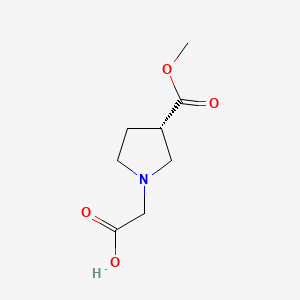

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Übersicht

Beschreibung

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted with a methoxycarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid has been identified as a GABAB receptor agonist, which suggests its potential in treating neurological disorders. The GABAB receptor is involved in various central nervous system functions, including modulation of neurotransmitter release and neuronal excitability. Agonists of this receptor may offer therapeutic benefits for conditions such as epilepsy, anxiety, and pain management .

Synthetic Chemistry

The compound serves as an important building block in synthetic organic chemistry. Its pyrrolidine moiety can be utilized to construct more complex molecules through various chemical reactions, including coupling reactions and cyclizations. This versatility makes it a valuable intermediate in the synthesis of other biologically active compounds .

Drug Formulation Studies

Research has indicated that this compound can be incorporated into drug formulations aimed at enhancing bioavailability. Its properties allow for modifications that can improve the pharmacokinetic profiles of drugs, making it a candidate for further investigation in formulation science .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | GABAB Receptor Agonism | Demonstrated that this compound effectively activates GABAB receptors, leading to reduced neuronal excitability in vitro. |

| Study 2 | Synthesis of Pyrrolidine Derivatives | Utilized this compound as a precursor to synthesize novel pyrrolidine derivatives with enhanced biological activity. |

| Study 3 | Drug Delivery Systems | Investigated the incorporation of this compound into liposomal formulations, showing improved stability and release profiles compared to traditional formulations. |

Wirkmechanismus

The mechanism of action of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity.

2-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.

Uniqueness

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methoxycarbonyl group. These structural features contribute to its distinct chemical and biological properties .

Biologische Aktivität

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, with the CAS number 1292324-46-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H13NO4

- Molecular Weight : 187.2 g/mol

- Purity : 95% .

Biological Activity

The biological activity of this compound is primarily linked to its structural characteristics, which allow it to interact with various biological targets. Below are the key areas of activity:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazolidine derivatives have shown antifungal and antibacterial activities, suggesting that this compound may possess similar capabilities due to its pyrrolidine scaffold .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| Mycosidine | Antifungal | 0.125–0.5 |

| Thiazolidine | Antifungal | 2–8 |

| Compound X | Antibacterial | <0.03125 |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested in studies focusing on pyrrolidine derivatives. These compounds often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be a promising area for further exploration with this compound .

The exact mechanism of action for this compound is not fully elucidated but can be inferred from studies on structurally related compounds. It is hypothesized that the compound may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell wall integrity.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways related to inflammation and immune response.

Study on Antifungal Activity

A systematic study involving derivatives of thiazolidine highlighted that modifications in the molecular structure significantly impacted antifungal efficacy against Candida albicans. The study found that certain substitutions enhanced activity, indicating that this compound could be optimized for better performance against fungal pathogens .

Eigenschaften

IUPAC Name |

2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXHZAFNUHWPR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744448 | |

| Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292324-46-9 | |

| Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.